Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiazole derivatives, which are known for their unique properties and wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-aminobenzenethiol with 4-chlorophenoxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate can be compared with other benzothiazole derivatives, such as:
2-(4-Hydroxyphenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used as a building block in the synthesis of various pharmaceuticals.
2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNJGFJJIYZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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